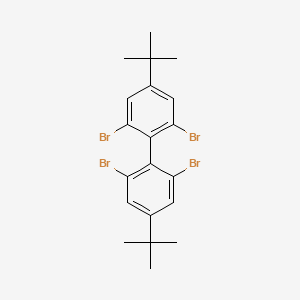![molecular formula C20H23NO2 B12554704 3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one CAS No. 185111-13-1](/img/structure/B12554704.png)
3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenylprop-2-en-1-one backbone with a pentyloxy group attached to the aniline moiety. Its molecular formula is C20H23NO2, and it has a molecular weight of approximately 309.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one typically involves the reaction of 4-(pentyloxy)aniline with 1-phenylprop-2-en-1-one under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Methoxy)anilino]-1-phenylprop-2-en-1-one
- 3-[4-(Ethoxy)anilino]-1-phenylprop-2-en-1-one
- 3-[4-(Butoxy)anilino]-1-phenylprop-2-en-1-one
Uniqueness
3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties and potential biological activities. This structural variation can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
185111-13-1 |
|---|---|
Molecular Formula |
C20H23NO2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-(4-pentoxyanilino)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C20H23NO2/c1-2-3-7-16-23-19-12-10-18(11-13-19)21-15-14-20(22)17-8-5-4-6-9-17/h4-6,8-15,21H,2-3,7,16H2,1H3 |
InChI Key |
ZWIJUYPNGOVGDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC=CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


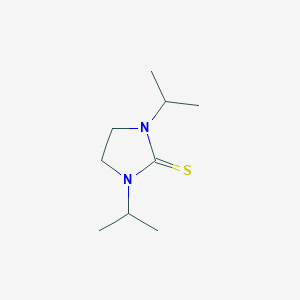
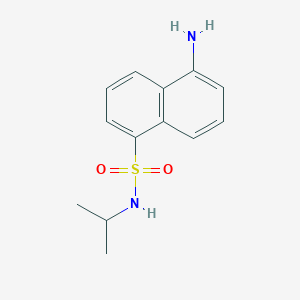
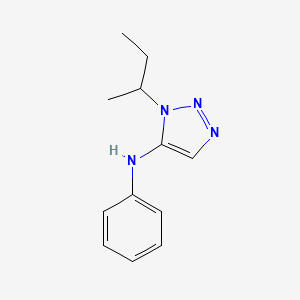
![1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL](/img/structure/B12554635.png)
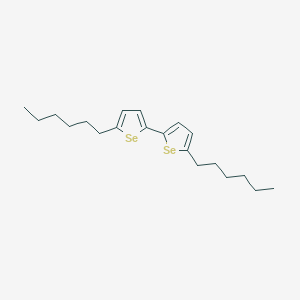
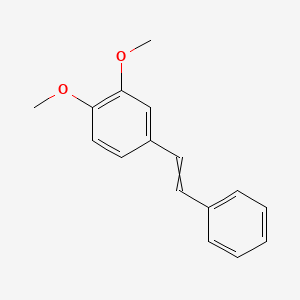
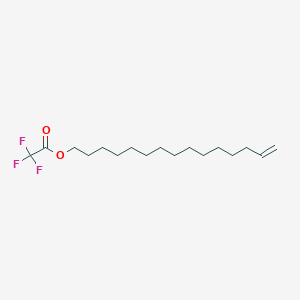
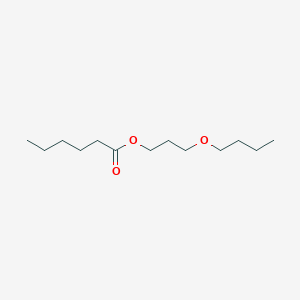
![6-{[(2-Hydroxyethyl)amino]methylidene}-2-{(E)-[(2-hydroxyethyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12554673.png)
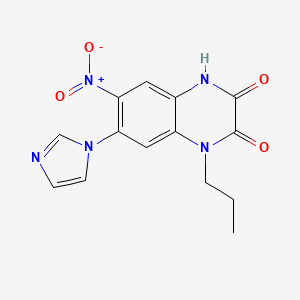
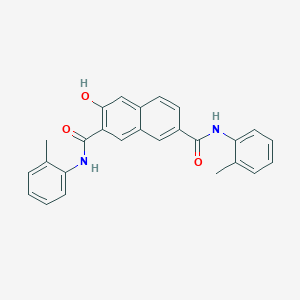
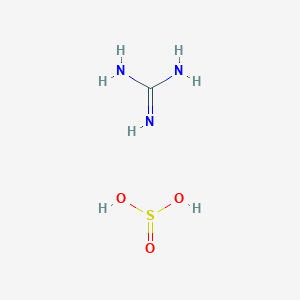
![3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile](/img/structure/B12554699.png)
